(Z,9R)-9-hydroxyoctadec-12-enoic acid
Description
Properties
CAS No. |
73891-08-4 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(Z,9R)-9-hydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,17,19H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6-/t17-/m0/s1 |
InChI Key |
BNZYDQIAPCVNAT-QLBOMPFWSA-N |
Isomeric SMILES |
CCCCC/C=C\CC[C@@H](CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCCC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Isomerization
- Reagents : Thionyl chloride (SOCl₂), 1H-benzotriazole.
- Procedure :
- Yield : 75–85% for analogous reactions.
Microwave-Assisted Hydrazide Synthesis
A solvent-free, one-pot method under microwave irradiation:
- Reactants : Fatty acid hydrazides, diketones, NH₄OAc, Et₃N.
- Conditions : 400–600 W irradiation for 4–6 minutes.
- Example :
(9R,12Z)-9-hydroxyoctadec-12-enoic acid hydrazide → Triazine derivatives - Yield : 80% for hydrazide intermediates.
Esterification and Functional Group Interconversion
DCC/DMAP-mediated esterification :
- Reactants : Fatty acid, 1’-phenylethanol.
- Mechanism : Acyl pyridinium intermediate formation.
- Conditions : Room temperature, CH₂Cl₂ solvent.
- Outcome : High-purity esters (e.g., 1’-phenylethyl-(Z)-9-hydroxyoctadec-12-enoate).
Key Reaction Data
Challenges and Optimization
- Stereochemical control : Requires chiral catalysts or enzymatic assistance to maintain (9R) configuration.
- Purification : Silica gel chromatography is critical for separating isomers.
- Scalability : Microwave methods reduce reaction time but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
(Z,9R)-9-hydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 9-ketooctadec-12-enoic acid or 9-carboxyoctadec-12-enoic acid.
Reduction: Formation of 9-hydroxyoctadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z,9R)-9-hydroxyoctadec-12-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its role in cellular signaling and as a bioactive lipid in various physiological processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of (Z,9R)-9-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl group and double bond confer unique reactivity, allowing it to participate in redox reactions and interact with cellular receptors, influencing processes such as inflammation and oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxy fatty acids (HFAs) are structurally diverse, with variations in chain length, hydroxyl position, and stereochemistry influencing their biological and physicochemical properties. Below is a detailed comparison of (Z,9R)-9-hydroxyoctadec-12-enoic acid with structurally related compounds.
Structural and Functional Comparison
Stereochemical and Positional Influences
Hydroxyl Position: The hydroxyl group at C9 in this compound vs. This positional difference reduces ricinoleic acid’s solubility in polar solvents compared to its C9-hydroxylated isomer . Derivatives of the C9-hydroxy compound exhibit stronger antimicrobial activity (MIC: 2–8 μg/mL) than ricinoleic acid derivatives (MIC: 4–16 μg/mL), likely due to better alignment with microbial enzyme active sites .
Double Bond Configuration: The Z configuration at C12 in the target compound vs. C9 in ricinoleic acid affects molecular packing. Ricinoleic acid’s C9 double bond enhances rigidity, influencing its use in industrial applications (e.g., lubricants) .
Stereochemistry :
- The R configuration at C9 is critical for PTP1B inhibition, as epimerization to the S form reduces activity by >50% .
Q & A
Basic: What methods are used to isolate (Z,9R)-9-hydroxyoctadec-12-enoic acid from natural sources?
Answer:
The compound is typically isolated from seed oils of plants like Ricinus communis (castor oil) and Wrightia tinctoria using Gunstone's partitioning method . This involves:
Saponification of triglycerides to release free fatty acids.
Partitioning of hydroxy acids from non-hydroxy acids via selective solubility in polar solvents.
Purification using column chromatography or crystallization .
Basic: How is the stereochemistry at C9 confirmed for this compound?
Answer:
The R configuration at C9 is validated using:
- Optical rotation measurements (e.g., comparing observed rotations with literature values).
- Stereospecific derivatization (e.g., forming esters or amides with chiral reagents).
- NMR spectroscopy (e.g., NOE experiments to resolve spatial arrangements) .
Advanced: What challenges arise in microwave-assisted synthesis of derivatives, and how are they addressed?
Answer:
Microwave synthesis (e.g., triazine derivatives) faces:
- Reaction optimization : Adjusting power (50–100 W) and time (10–30 min) to prevent decomposition.
- Stereochemical preservation : Ensuring microwave irradiation does not racemize the C9 chiral center.
- Yield improvement : Using catalysts like p-toluenesulfonic acid (PTSA) to enhance efficiency. Post-reaction purification via flash chromatography is critical .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies (e.g., antimicrobial activity in zone-of-inhibition assays) may stem from:
- Purity differences : Impurities >5% can skew results; validate purity via HPLC (>99%).
- Stereochemical variability : Enantiomeric impurities (e.g., 9S vs. 9R) alter bioactivity.
- Experimental design : Standardize inoculum density (e.g., 1×10⁶ CFU/mL) and solvent controls (e.g., DMSO <1%) .
Advanced: How should enzymatic studies involving this compound control for pH effects on activity?
Answer:
When testing acid effects on enzymes (e.g., lipases):
- Buffer selection : Use phosphate buffer (pH 7.4) with 0.1 M ionic strength to stabilize pH.
- Acid concentration : Titrate (0.1–10 mM) to avoid denaturation.
- Activity assays : Measure residual activity via spectrophotometry (e.g., p-nitrophenyl ester hydrolysis at 405 nm) .
Basic: What analytical techniques are used to determine the purity of isolated this compound?
Answer:
- HPLC : Reverse-phase C18 column, mobile phase = methanol:water (85:15), UV detection at 210 nm.
- IR spectroscopy : Confirm hydroxyl (3300 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups.
- TLC : Silica gel plates, developed in hexane:ethyl acetate (3:1), visualized with vanillin spray .
Advanced: How does the stereochemistry of this compound influence its physicochemical properties?
Answer:
The R configuration at C9 impacts:
- Solubility : Reduced water solubility compared to S enantiomer due to hydrogen-bonding differences.
- Melting point : Higher mp (51–52°C) vs. diastereomers (e.g., 9S isomer melts at 45–47°C).
- Optical activity : Specific rotation [α]D²⁵ = +7.2° (c = 1, CHCl₃) .
Advanced: What statistical methods are recommended for analyzing dose-response data in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
